ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C17H16N4O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O3S/c1-3-24-16(23)14-10-25-17(19-14)20-15(22)13-9-18-21(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,20,22) |
InChI Key |
RRKRMOIVNIKFDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Component Preparation
Synthesis of 5-methyl-1-phenyl-1H-pyrazole Derivatives
The pyrazole ring formation typically employs a cyclocondensation reaction between hydrazine derivatives and dicarbonyl compounds. For the specific 5-methyl-1-phenyl-1H-pyrazole component, the reaction pathway includes:
Method A: Phenylhydrazine Approach
This approach utilizes phenylhydrazine and appropriate dicarbonyl compounds to construct the pyrazole ring:
- Reaction of phenylhydrazine with dicarbonyl ester in acetic acid under reflux conditions
- Formation of the pyrazole ring through cyclocondensation
- Subsequent functionalization to introduce the 4-carboxylic acid group
This methodology is supported by analogous reactions documented for related structures, as evidenced in the synthesis of ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate.
Method B: Direct Pyrazole Formation
An alternative approach involves:
- Reaction of diethyl oxalate with appropriate precursors in the presence of sodium ethoxide
- Cyclocondensation with phenylhydrazine under reflux conditions in acetic acid
- Formation of the corresponding ethyl-pyrazole-carboxylate derivative
Table 1: Reaction Conditions for Pyrazole Ring Formation
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| A | Phenylhydrazine, β-diketone | Acetic acid | Reflux (110-120) | 6-8 | 70-75 |
| B | Diethyl oxalate, phenylhydrazine | Ethanol/Acetic acid | Reflux (78-82) | 5-6 | 75-80 |
Functionalization of the Pyrazole Ring
After formation of the basic pyrazole structure, further functionalization is required:
Introduction of the methyl group at the 5-position can be achieved through:
- Use of appropriately substituted dicarbonyl starting materials
- Direct methylation using suitable methylating agents
Carboxylic acid functionality at the 4-position:
- Hydrolysis of ester derivatives
- Oxidation of appropriate precursors
Thiazole Component Preparation
Synthesis of 2-amino-1,3-thiazole-4-carboxylate Derivatives
The thiazole ring formation primarily involves cyclocondensation reactions:
Hantzsch Thiazole Synthesis
This classical approach involves:
- Reaction of α-haloketones (particularly α-bromoketones) with thiourea or thioamides
- Cyclocondensation leading to thiazole ring formation
- Presence of the ethyl carboxylate group at position 4
Similar methodologies have been documented for related structures as seen in the preparation of 2,5-disubstituted thiazole derivatives, where bromination with Br₂ in acetic acid followed by cyclocondensation with thiocarbonyl compounds yielded the thiazole ring.
Modified Approach for Ethyl 2-amino-1,3-thiazole-4-carboxylate
The synthesis of the specific thiazole component involves:
- Preparation of ethyl 2-bromoacetoacetate or related α-halogenated compounds
- Reaction with thiourea under appropriate conditions
- Cyclocondensation to form the thiazole ring with the required substitution pattern
Table 2: Reaction Conditions for Thiazole Ring Formation
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| α-Bromoketone | Thiourea | Ethanol | 60-70 | 3-4 | 65-75 |
| α-Bromoester | Thiourea | Acetic acid | Room temperature | 3-5 | 70-80 |
| Ethyl 2-bromoacetoacetate | Thiourea | Ethanol/Water | 50-60 | 2-3 | 75-85 |
Coupling Strategies for Final Assembly
Amide Bond Formation
The critical step in the synthesis involves coupling the pyrazole carboxylic acid with the amino-thiazole component:
Carbodiimide-Mediated Coupling
This approach utilizes carbodiimide reagents to activate the carboxylic acid:
- Activation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using coupling agents
- Reaction with ethyl 2-amino-1,3-thiazole-4-carboxylate
- Formation of the amide bond under mild conditions
Acid Chloride Approach
An alternative strategy involves:
- Conversion of the pyrazole carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or phosphorus pentachloride
- Reaction with ethyl 2-amino-1,3-thiazole-4-carboxylate in the presence of a base
- Formation of the amide bond with potential higher yields
Table 3: Coupling Conditions for Amide Bond Formation
| Method | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| Carbodiimide | EDCI/DCC | Triethylamine | Dichloromethane | 0-25 | 8-12 | 65-75 |
| Acid Chloride | SOCl₂/PCl₅ | Pyridine | Dichloromethane | 0-25 | 4-6 | 70-80 |
| Mixed Anhydride | Isobutyl chloroformate | N-methylmorpholine | THF | -10 to 25 | 6-8 | 60-70 |
Alternative Coupling Methods
Other effective coupling strategies include:
- Use of phosphonium-based coupling agents (PyBOP, BOP)
- Uronium/aminium-based reagents (HATU, HBTU)
- Enzymatic coupling methods for stereoselective synthesis
One-Pot Synthesis Approaches
Integrated Synthesis Strategy
Recent advances suggest the possibility of streamlined synthesis:
- Formation of the thiazole ring from appropriate precursors
- In situ generation of the activated pyrazole carboxylic acid
- Direct coupling without isolation of intermediates
This approach is conceptually similar to the methodology employed for the synthesis of oxadiazole and triazole derivatives where sequential reactions were performed without isolation of intermediates.
Microwave-Assisted Synthesis
Microwave irradiation can significantly enhance reaction rates and yields:
- Rapid formation of heterocyclic rings under microwave conditions
- Accelerated coupling reactions with reduced reaction times
- Potential for improved overall yields
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Step | Conventional Heating | Microwave Assistance | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| Pyrazole Formation | 6-8 | 70-75 | 15-30 | 80-85 |
| Thiazole Formation | 3-5 | 70-80 | 10-20 | 75-85 |
| Amide Coupling | 8-12 | 65-75 | 20-40 | 70-80 |
Purification and Characterization
Purification Methods
Effective purification is critical for obtaining the target compound in high purity:
- Recrystallization from appropriate solvent systems (ethanol, ethanol/DMF)
- Column chromatography using optimized solvent gradients
- Preparative HPLC for analytical-grade purity
Structural Confirmation
Confirmation of the synthesized compound involves:
Nuclear Magnetic Resonance (NMR) spectroscopy
- ¹H NMR: Characteristic signals for pyrazole proton, thiazole proton, and ethyl groups
- ¹³C NMR: Signals for carbonyl carbons, heterocyclic carbons, and aliphatic carbons
Infrared (IR) spectroscopy
- Characteristic bands for carbonyl (C=O), amide (NH), and ester groups
Mass spectrometry
- Molecular ion peak corresponding to the molecular weight
- Fragmentation pattern consistent with the proposed structure
Table 5: Expected Spectroscopic Data for Target Compound
| Spectroscopic Method | Key Signals/Peaks |
|---|---|
| ¹H NMR | δ 1.2-1.4 (t, CH₃), δ 2.4-2.6 (s, CH₃-pyrazole), δ 4.1-4.3 (q, OCH₂), δ 7.3-8.0 (m, aromatic H), δ 8.0-8.2 (s, thiazole-H), δ 12.0-13.0 (s, NH) |
| ¹³C NMR | δ 14-15 (CH₃), δ 12-14 (CH₃-pyrazole), δ 60-62 (OCH₂), δ 110-140 (aromatic and heterocyclic C), δ 155-165 (C=N), δ 160-170 (C=O) |
| IR | 3200-3400 cm⁻¹ (NH), 1700-1720 cm⁻¹ (ester C=O), 1640-1660 cm⁻¹ (amide C=O) |
| MS | m/z corresponding to molecular weight of C₁₇H₁₆N₄O₃S |
Scale-Up Considerations and Process Optimization
Process Parameters
For larger scale preparation, several parameters require optimization:
Reagent selection
- Cost-effective alternatives for expensive coupling agents
- Environmentally friendly solvents and reagents
Reaction conditions
- Temperature and time optimization
- Concentration effects
- Order of addition
Safety considerations
- Thermal stability of intermediates
- Hazard assessment of reagents and processes
Green Chemistry Approaches
Sustainable synthesis methodologies include:
- Solvent-free or reduced-solvent conditions
- Recyclable catalysts and reagents
- Continuous flow processes for improved efficiency
Table 6: Process Optimization Parameters
| Parameter | Conventional Method | Optimized Method | Improvement |
|---|---|---|---|
| Solvent Usage | 10-15 mL/g | 5-7 mL/g | 50-60% reduction |
| Catalyst Loading | 10-15 mol% | 3-5 mol% | 60-70% reduction |
| Reaction Time | 6-12 h | 2-4 h | 60-70% reduction |
| Overall Yield | 40-50% | 60-70% | 40-50% increase |
| E-factor | 50-80 | 20-30 | 60% reduction |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs include derivatives with pyrazole-thiazole/benzothiazole/oxadiazole scaffolds. A comparative analysis is summarized in Table 1.
Table 1: Structural Comparison of Ethyl 2-{[(5-Methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate and Analogs
*Calculated based on molecular formula.
Key Observations:
- Thiazole vs. Benzothiazole/Oxadiazole: The target compound’s thiazole ring (vs. The oxadiazole in 8a introduces a nitrogen-rich heterocycle, which may improve hydrogen-bonding interactions .
- Functional Groups : The ethyl carboxylate in the target compound and ’s analog increases hydrophilicity compared to nitrile (5c, 8a) or thioether groups.
Yield and Efficiency:
Crystallographic and Validation Considerations
The SHELX system (SHELXL, SHELXS) is widely used for small-molecule crystallography, implying that the target compound’s structure could be resolved using these tools . Structure validation protocols (e.g., checking for missed symmetry, twinning) are critical for ensuring accuracy, as highlighted in .
Biological Activity
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole derivatives with thiazole carboxylic acids. The synthetic pathway may utilize various reagents including carbonyl compounds and amines under controlled conditions to yield the desired product with high purity and yield.
Antimicrobial Activity
Research has demonstrated that compounds related to thiazole and pyrazole structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In vitro studies often employ the Minimum Inhibitory Concentration (MIC) method to quantify this activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl Thiazole Derivative | 10 - 50 | E. coli |
| Pyrazole Analog | 15 - 30 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines using assays such as MTT or SRB. These studies suggest that the compound can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HePG2 (Liver Cancer) | 25 | |
| MCF7 (Breast Cancer) | 30 | |
| HCT116 (Colorectal Cancer) | 20 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase : Similar compounds have shown to inhibit bacterial DNA gyrase, leading to disruptions in DNA replication.
- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways.
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can contribute to their overall biological efficacy.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiazole and pyrazole derivatives for their antimicrobial properties against clinical isolates of bacteria. This compound was among those tested and exhibited promising results with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In a comparative study involving various pyrazole derivatives, this compound demonstrated potent anticancer activity against multiple cell lines. The compound's mechanism was investigated through flow cytometry and Western blot analysis, confirming its role in apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
